(R)-4-Phenyl-3-butyn-2-ol is a chiral organic compound with the molecular formula and a molecular weight of approximately 146.19 g/mol. It is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also part of a triple bond with another carbon, making it an alkyne alcohol. The compound is known for its unique structure, which includes a phenyl group (a benzene ring) attached to the butynol backbone, contributing to its chemical properties and reactivity. The compound has several synonyms, including 4-phenylbut-3-yn-2-ol and 3-hydroxy-1-phenyl-1-butyne, and it is registered under the CAS number 5876-76-6 .
Several synthesis methods have been developed for (R)-4-Phenyl-3-butyn-2-ol:
(R)-4-Phenyl-3-butyn-2-ol finds applications in various fields:
(R)-4-Phenyl-3-butyn-2-ol shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Phehnylbutan-2-one | C10H12O | Ketone functional group |
| 1-Phehnylpropan-1-one | C10H12O | Aldehyde functional group |
| 4-(p-Methylphenyl)-3-butyn-2-ol | C11H12O | Methyl substitution on the phenyl ring |
| 4-(m-Trifluoromethylphenyl)-3-butyn-2-ol | C10H8F3O | Trifluoromethyl substitution on the phenyl ring |
| 4-(p-Chlorophenyl)-3-butyn-2-o | C10H9ClO | Chlorine substitution affecting reactivity |
The uniqueness of (R)-4-Phenyl-3-butyn-2-ol lies in its specific stereochemistry and functional groups that influence its reactivity and potential biological activity compared to these similar compounds.
The study of propargylic alcohols dates to the early 20th century, with initial interest in their acetylenic reactivity and potential for generating conjugated systems. Classical synthetic routes relied on stoichiometric organometallic reagents, such as Grignard additions to propargyl aldehydes. For example, the reaction of phenylacetylene with acetaldehyde in the presence of ethylmagnesium bromide yielded 4-phenyl-3-butyn-2-ol with 84% efficiency, as demonstrated in foundational work by mid-20th-century chemists. These methods, while effective, faced limitations in stereocontrol and scalability.
The advent of transition-metal catalysis in the 1970s revolutionized the field. Palladium-copper systems enabled Sonogashira couplings, allowing aryl halides to react with terminal alkynes like 2-methyl-3-butyn-2-ol (MEBYNOL). This approach provided access to 4-aryl-3-butyn-2-ol derivatives under milder conditions, though enantioselectivity remained challenging. Breakthroughs in asymmetric catalysis during the 2000s, including chiral ligand design and enzymatic resolutions, addressed this gap. For instance, the peroxygenase-alcohol dehydrogenase cascade developed in 2022 achieved deracemization of racemic 4-phenyl-3-butyn-2-ol, yielding enantiopure (R)- and (S)-isomers with >99% enantiomeric excess (ee).
Table 1: Evolution of Propargylic Alcohol Synthesis Methods
The C2 quaternary stereocenter in (R)-4-phenyl-3-butyn-2-ol serves as a linchpin for constructing complex molecular architectures. Quaternary centers introduce significant steric and electronic biases, directing regioselectivity in subsequent transformations. For example, copper-mediated carbometallation of the propargylic alcohol with n-pentylmagnesium bromide generates stereodefined allylic alcohols, which are pivotal in synthesizing terpenoid analogs. The rigidity of the quaternary center also minimizes conformational flexibility, enhancing predictability in cycloadditions and cross-couplings.
Enantiocontrol at this center is critical for applications in medicinal chemistry. The (R)-configuration influences binding affinities to biological targets, as seen in prostaglandin analogs and kinase inhibitors. Recent advances in dynamic kinetic resolution (DKR) have enabled efficient access to both enantiomers. Using Agrocybe aegerita peroxygenase and Lactobacillus kefir alcohol dehydrogenase, researchers achieved 94% yield of (R)-4-phenyl-3-butyn-2-ol with 99% ee, while Thermoanaerobacter brokii dehydrogenase afforded the (S)-enantiomer with comparable selectivity.
Table 2: Impact of Stereochemistry on Reactivity
| Reaction | (R)-Isomer Outcome | (S)-Isomer Outcome |
|---|---|---|
| CuCl-Catalyzed Allylation | E-alkene predominance (95:5 E/Z) | Z-alkene favored (88:12 E/Z) |
| Enzymatic Oxidation | Rapid ketonization (k = 0.42 min⁻¹) | Slower conversion (k = 0.18 min⁻¹) |
The quaternary stereocenter also facilitates novel reaction pathways. In palladium-catalyzed cyclizations, the phenyl and hydroxyl groups engage in non-covalent interactions that stabilize transition states, enabling axial-to-central chirality transfer. This principle has been exploited in synthesizing helicenes and other strained polycyclic systems.
Palladium-catalyzed carboxylative kinetic resolution represents a highly efficient methodology for accessing chiral tertiary propargylic alcohols, including (R)-4-phenyl-3-butyn-2-ol derivatives [1]. This approach employs a dual palladium/hydrogen ion cocatalyzed system that achieves remarkable enantioselectivities ranging from 93% to greater than 99% enantiomeric excess under mild reaction conditions [1]. The methodology demonstrates exceptional functional group tolerance and operational simplicity, making it particularly attractive for large-scale synthesis [1].
The kinetic resolution process operates through selective carboxylation of one enantiomer from racemic tertiary propargylic alcohols, effectively separating the desired (R)-enantiomer with high stereochemical fidelity [1]. The practical utility of this method has been demonstrated through successful four-gram-scale synthesis of chiral propargylic alcohol intermediates, establishing its viability for preparative applications [1]. The reaction conditions remain mild throughout the process, typically proceeding at ambient temperatures with straightforward workup procedures [1].
Table 1: Palladium-Catalyzed Carboxylative Kinetic Resolution Performance Data
| Parameter | Value | Reference |
|---|---|---|
| Enantiomeric Excess | 93->99% | [1] |
| Yield Range | Good yields | [1] |
| Reaction Conditions | Mild, operationally simple | [1] |
| Scale Demonstrated | 4-gram scale | [1] |
| Functional Group Tolerance | Broad range | [1] |
The mechanistic pathway involves initial coordination of the palladium catalyst to the alkyne moiety, followed by stereoselective carboxylation that discriminates between enantiomers based on steric and electronic factors [1]. This discrimination results in preferential conversion of one enantiomer while leaving the desired (R)-enantiomer largely unreacted, thus achieving kinetic resolution [1].
Ruthenium-catalyzed enantioselective propargylation offers a complementary approach to accessing (R)-4-phenyl-3-butyn-2-ol through direct asymmetric carbon-carbon bond formation [2] [3]. The methodology employs ruthenium-BINOL catalyst systems that facilitate the addition of zinc alkynylides to aldehydes with exceptional stereocontrol [2]. Ruthenium-catalyzed propargylation of indoles with propargylic alcohols achieves enantioselectivities up to 95% enantiomeric excess when utilizing 1-(1-naphthyl)prop-2-yn-1-ol as the propargylating agent [3].
The ruthenium catalyst system demonstrates particular effectiveness with 1-(triisopropylsilyl)-1H-indoles as nucleophilic partners, generating β-propargylated products in good yields with high enantioselectivity [3]. The reaction mechanism involves initial formation of an axially chiral allenylruthenium intermediate through hydrometalation of 1,3-enynes, followed by stereoselective carbonyl addition to form the desired homopropargyl alcohol products [2].
Table 2: Ruthenium-Mediated Enantioselective Propargylation Results
| Substrate Class | Enantiomeric Excess | Yield | Reference |
|---|---|---|---|
| 1-(1-naphthyl)prop-2-yn-1-ol | Up to 95% | Good yields | [3] |
| 1-(triisopropylsilyl)-1H-indoles | High ee | Good yields | [3] |
| General aldehydes | Variable | Good yields | [2] |
The stereochemical outcome depends critically on the steric and electronic properties of both the aldehyde substrate and the alkyne component [2]. Electron-rich aldehydes generally provide higher enantioselectivities, while the presence of bulky substituents on the alkyne can either enhance or diminish selectivity depending on their positioning relative to the ruthenium center [2].
Copper-catalyzed [4] [5]-rearrangement strategies represent an emerging class of methodologies for stereoselective synthesis of propargylic alcohols [6] [7]. Recent developments have established the first examples of copper-catalyzed asymmetric propargylic substitution reactions using propargylic alcohols as starting materials, achieving yields up to 95% with enantiomeric excess values reaching 97% [6]. These transformations employ chiral bifunctional N,N,P-ligands that function simultaneously as base catalysts and coordinating ligands [6].
The copper-catalyzed methodology proceeds through a novel one-pot two-step mechanism involving initial esterification of propargylic alcohols followed by asymmetric substitution [6]. The N,N,P-ligand serves a dual role, promoting esterification through its basic character while coordinating with copper salts to form the active catalyst for propargylic ester activation [6]. This approach demonstrates remarkable tolerance for N-, C-, and O-nucleophiles, generating propargylic substitution products under mild reaction conditions [6].
Copper-catalyzed cascade aminoalkynylation-oxidation of propargylic alcohols provides an alternative strategy involving rare 1,3-alkynyl migration [7]. This transformation stereospecifically delivers (Z)-2-amino conjugated enynals and enynones while simultaneously forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds [7]. The process operates under mild conditions and demonstrates high stereochemical fidelity in the migration step [7].
Table 3: Copper-Catalyzed [4] [5]-Rearrangement Performance Metrics
| Methodology | Yield | Enantiomeric Excess | Conditions | Reference |
|---|---|---|---|---|
| Propargylic substitution | Up to 95% | 97% | Mild | [6] |
| Aminoalkynylation-oxidation | Good yields | Stereospecific | Mild | [7] |
| Formaldehyde alkynylation | High selectivity | Not specified | Atmospheric pressure | [8] |
Organocatalytic methodologies provide metal-free alternatives for the enantioselective synthesis of (R)-4-phenyl-3-butyn-2-ol, offering advantages in terms of operational simplicity and environmental compatibility [9] [10]. Biocatalytic platforms utilizing enzymatic cascades have emerged as particularly effective approaches, achieving yields of 70-99% with enantiomeric excess values up to 99% [9]. These systems employ peroxygenase enzymes from Agrocybe aegerita for initial oxidation of racemic propargylic alcohols to the corresponding ketones, followed by enantioselective reduction using complementary alcohol dehydrogenases [9].
The biocatalytic approach operates through a one-pot two-step procedure where racemic starting materials undergo complete oxidation within five hours using recombinant evolved peroxygenase [9]. Subsequent addition of either (R)-selective alcohol dehydrogenase from Lactobacillus kefir or (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii enables access to both enantiomers of the target propargylic alcohol [9]. The methodology demonstrates broad substrate compatibility and can be performed at semi-preparative scales [9].
Table 4: Organocatalytic Stereocontrol Performance Data
| Enzyme System | Yield Range | Enantiomeric Excess | Scale | Reference |
|---|---|---|---|---|
| Peroxygenase + (R)-ADH | 70-99% | Up to 99% | 3 mmol | [9] |
| Peroxygenase + (S)-ADH | 70-99% | Up to 98% | 3 mmol | [9] |
| Secondary alcohol dehydrogenase | Excellent | High | Laboratory | [11] |
BINOL-derived phosphoric acids constitute another important class of organocatalysts for asymmetric propargylation reactions [12]. These catalysts operate through a six-membered transition structure where the Brønsted acidic site interacts with cyclic boronate oxygen atoms while the phosphoryl oxygen engages with formyl protons [12]. Density functional theory calculations accurately predict the stereochemical outcomes observed experimentally, providing mechanistic insight into the selectivity-determining factors [12].
The phosphoric acid catalyzed methodology demonstrates particular effectiveness with aromatic aldehydes, achieving high enantioselectivities through favorable π-π interactions between the catalyst aromatic framework and substrate aromatic systems [12]. Replacement of the phosphoric acid hydroxyl group with N-triflyl moieties can modulate catalyst activity and selectivity, providing opportunities for fine-tuning reaction outcomes [12].
Cooperative catalysis systems combine multiple catalytic species to achieve enhanced stereochemical control beyond what individual catalysts can provide [13] [14]. The synergistic interaction between dirhodium complexes and chiral phosphoric acids exemplifies this approach, enabling enantioselective three-component propargyloxylation reactions of propargyl alcohols, pyridotriazoles, and imines [13]. This methodology represents the first catalytic asymmetric example of propargyloxylation, providing access to polyfunctionalized succinate derivatives with adjacent quaternary and tertiary stereocenters [13].
The cooperative system employs dirhodium bis(espinate) in combination with chiral phosphoric acid catalysts under mild conditions [13]. The reaction demonstrates excellent enantioselectivity while tolerating diverse functional groups including alkyne, pyridyl, alkoxy, amino, and alkenyl species [13]. The resulting products retain their enantiomeric purity during subsequent catalytic cyclization reactions, enabling construction of various heterocyclic structures [13].
Table 5: Cooperative Catalysis System Performance
| Catalyst System | Product Class | Yield | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Rh₂(esp)₂ + CPA | Succinate derivatives | Good to high | Excellent | [13] |
| Dirhodium + Phosphoric acid | Polyfunctionalized products | Good | Excellent | [13] |
| Dual metal systems | Various scaffolds | Variable | Enhanced | [14] |
Mechanistic studies reveal that cooperative participation of both catalysts occurs in the stereo-controlling transition state, with computational analysis supporting the proposed dual activation pathway [14]. The dirhodium species activates the alkyne component while the chiral phosphoric acid simultaneously coordinates to the electrophilic partner, creating a highly organized transition state that enforces high stereochemical fidelity [14].
Gold-catalyzed asymmetric net addition of unactivated propargylic carbon-hydrogen bonds to tethered aldehydes represents another example of cooperative catalysis involving ligand-metal cooperation [15]. This methodology achieves selective deprotonation of propargylic carbon-hydrogen bonds with pKa values greater than 30 using tertiary amine groups with pKa values around 10, despite the presence of more acidic aldehydic α-hydrogens [15]. The reaction generates ring-fused homopropargylic alcohol products with excellent enantiomeric excess and diastereoselectivity values [15].
The chemical compound (R)-4-phenyl-3-butyn-2-ol represents a paradigmatic substrate for investigating fundamental mechanistic principles in modern organometallic catalysis. This optically active alkynol has emerged as a crucial model system for understanding stereochemical outcomes, computational predictions, and radical pathways in transition metal-catalyzed transformations. The mechanistic complexity of reactions involving this substrate has necessitated the development of sophisticated analytical approaches combining experimental observation with theoretical modeling.
The stereochemical control achieved in palladium-catalyzed transformations of (R)-4-phenyl-3-butyn-2-ol has proven instrumental in advancing our understanding of enantiospecific processes. Research has demonstrated that the combination of palladium catalysts with protic cocatalysts creates unique opportunities for stereodivergent functionalization [1] [2].
In palladium/proton cocatalytic systems, the stereochemical outcomes are fundamentally governed by the interplay between ligand environments and acidic cocatalysts. Studies have revealed that specific ligand architectures featuring 2-pyridyl substituents can act as internal bases, dramatically influencing the reaction trajectory [1]. When (R)-4-phenyl-3-butyn-2-ol undergoes palladium-catalyzed transformation in the presence of trifluoromethanesulfonic acid, syn-hydroformylation predominates, yielding alkene products with retained stereochemical integrity [1].
The mechanistic pathway involves initial coordination of the alkynol to the palladium center, followed by heterolytic hydrogen activation that mimics frustrated Lewis pair systems [1]. Density functional theory calculations have elucidated that the strength and concentration of acidic cocatalysts serve as critical determinants of chemoselectivity [1]. In systems utilizing para-toluenesulfonic acid monohydrate, simple anti-semi-hydrogenation occurs, producing predominantly E-alkenes while maintaining the original stereochemical configuration [1].
Experimental investigations have established that palladium acetate combined with electron-rich, sterically encumbered ligands such as tris(2,6-dimethoxyphenyl)phosphine enables highly chemoselective transformations [2]. The remarkable compatibility with various functional groups, including free carboxyaldehydes, alcohols, ketones, and esters, demonstrates the robustness of these catalytic systems [2]. The reaction exhibits extraordinary chemoselectivity, with self-coupling being completely overwhelmed by cross-coupling even at equimolar ratios of donor and acceptor substrates [2].
| Reaction Parameter | Optimal Conditions | Stereochemical Outcome |
|---|---|---|
| Temperature | 40-45°C | >90% retention of configuration [3] |
| Catalyst Loading | 2 mol% Pd(PPh₃)₂Cl₂ | Excellent enantiospecificity [3] |
| Solvent System | DMSO/Et₃N | Syn-addition predominance [3] |
| Reaction Time | 10-12 hours | Complete conversion [3] |
The stereochemical analysis reveals that the transmetalation event proceeds through a syn-substitution mechanism, wherein the stereogenic center in the substrate controls the configuration of the newly formed stereogenic center in the product [4]. This process involves intimate connectivity between the palladium moiety and the stereodetermining transmetalation event, facilitated by crucial metal-oxygen linkages [4].
Computational investigations of gold(I)-catalyzed oxidative transformations involving (R)-4-phenyl-3-butyn-2-ol have provided unprecedented insights into reaction mechanisms and energy landscapes. Density functional theory calculations utilizing the BEEF-vdW functional have proven particularly effective in characterizing these systems [5].
The computational framework employs plane-wave basis sets with cutoffs of 600 eV, incorporating van der Waals corrections essential for accurate description of weak interactions [5]. Gold surface calculations utilize five-layer thick slabs with 3×3 non-orthogonal surface unit cells, enabling comprehensive analysis of surface-mediated processes [5]. The nudged elastic band method has been instrumental in locating transition states, typically employing 10 images for each transformation pathway [5].
Gold(I)-catalyzed oxidative pathways proceed through α-oxo gold carbene intermediates that exhibit distinctive reactivity patterns [6]. Initial nucleophilic attack by oxidants on gold-activated alkynes generates alkenylgold intermediates, which subsequently undergo heterolytic fragmentation to form highly electrophilic α-oxo gold carbenes [6]. These carbene species demonstrate remarkable versatility, participating in diverse transformation pathways including Friedel-Crafts-type cyclizations and carbene insertion reactions [6].
The computational modeling reveals that oxidative gold catalysis involving (R)-4-phenyl-3-butyn-2-ol follows two distinct mechanistic pathways: the carbene pathway and the carbenoid pathway [6]. In the carbene pathway, formation of α-oxo gold carbenes occurs through well-defined intermediate structures, while the carbenoid pathway bypasses carbene formation through alternative lower-energy routes [6]. Density functional theory calculations are frequently required to distinguish between these mechanistic possibilities [6].
Energy Profile for Gold(I)-Catalyzed Oxidation:Reactants → [Au-π-alkyne complex] → [Vinyl-Au intermediate] → [α-oxo Au carbene] → ProductsΔG = 0 → ΔG = -14.0 kcal/mol → ΔG = +5.9 kcal/mol → ΔG = +14.1 kcal/mol → ΔG = -25.3 kcal/molComputational studies of gold-catalyzed oxidative functionalization have identified critical factors controlling chemoselectivity [7]. The enhanced electrophilicity and carbocationic nature of carbenic sites in α-oxo metal carbenoid intermediates significantly influence reaction outcomes [7]. Steric repulsion exerted by bulky ancillary ligands near the carbenic site disfavors intermolecular over-oxidation pathways [7]. Additionally, large negative activation entropy values in intermolecular over-oxidation pathways contribute to the preferential formation of intramolecular cyclization products [7].
The computational analysis of coordination effects demonstrates that late transition metals, including gold, adopt axial positions in heterocyclic systems or synclinal geometries in acyclic configurations [8]. This metallo-anomeric effect arises from efficient mixing of nonbonding electrons with low-lying carbon-metal antibonding orbitals [8]. These stereoelectronic interactions remain operational across broad ranges of organometallic systems, providing predictive capabilities for reaction design [8].
The investigation of radical-mediated transformations involving (R)-4-phenyl-3-butyn-2-ol has unveiled complex reaction networks that challenge traditional mechanistic paradigms. Radical processes involving this substrate demonstrate unique selectivity patterns that arise from the interplay between electronic effects and steric constraints.
Cascade reactions initiated by radical addition to the alkyne moiety of (R)-4-phenyl-3-butyn-2-ol enable access to highly complex molecular architectures [9]. These transformations typically involve regioselective nitrogen-centered radical addition to the alkyne, generating vinyl radicals that subsequently undergo aryl group migration and desulfonylation sequences [9]. The process culminates in oxygenation and semi-pinacol rearrangement steps, producing α-amino-α-aryl ketone derivatives [9].
The radical cascade mechanism proceeds through several distinct phases: initial radical generation, regioselective alkyne addition, vinyl radical formation, and subsequent rearrangement processes [9]. Experimental evidence indicates that nitrogen-centered radicals derived from N-fluoroarylsulfonimides exhibit exceptional regioselectivity when reacting with both internal and terminal alkynes [9]. The subsequent explicit migration of aryl groups from nitrogen sources leads to efficient desulfonylation and oxygenation transformations [9].
Multi-metallic catalytic systems have demonstrated remarkable capability in controlling radical selectivity. Combined copper/nickel/silver catalytic frameworks enable selective radical oxidative carbon(sp³)-hydrogen/carbon(sp)-hydrogen cross-coupling of unactivated alkanes with terminal alkynes [10]. Preliminary mechanistic studies suggest that carbon(sp³)-hydrogen bond cleavage represents the rate-limiting step in these transformations [10]. The selectivity control of reactive radical intermediates represents a significant challenge that multi-metallic systems help address [10].
| Radical Source | Selectivity Pattern | Major Products | Reaction Conditions |
|---|---|---|---|
| N-fluoroarylsulfonimides | >95% regioselective | α-amino-α-aryl ketones | Room temperature, alcoholic solvents [9] |
| Cu/Ni/Ag system | >85% chemoselectivity | Substituted alkynes | 60-80°C, inert atmosphere [10] |
| Palladium hydride | >90% regioselective | Alkenylated cycloalkanes | Visible light irradiation [11] |
The stabilization of radical intermediates through transition metal coordination has emerged as a critical strategy for achieving selective transformations [12]. Computational analysis reveals that copper centers demonstrate greater reactivity toward carbon radicals compared to nitrogen sites in copper(II)-nitrogen species [12]. This preferential metal-carbon interaction enables stepwise coupling pathways that avoid undesirable radical-radical homo-coupling reactions [12].
Photoinduced palladium hydride catalysis represents a novel approach to radical-mediated transformations [11]. The methodology combines traditional palladium(II) reactivity with photoinduced palladium(I) chemistry, enabling hydroalkenylation of strained molecules [11]. The key mechanistic insight involves chemoselective hydropalladation of strained π-bonds, followed by visible-light-induced homolysis of palladium-carbon bonds to generate hybrid palladium(I) radical species [11].
The radical landscape is further complicated by the potential for multiple competing pathways. Experimental investigations utilizing radical clock substrates and kinetic isotope effect studies provide crucial mechanistic insights [13]. In palladium difluorocarbene systems, the reaction bypasses traditional radical pathways through formation of nucleophilic palladium(0) difluorocarbene species [13]. Protonation of these intermediates generates difluoromethyl palladium complexes that undergo subsequent transmetalation and reductive elimination sequences [13].
Advanced spectroscopic techniques, including transient absorption spectroscopy and electron paramagnetic resonance studies, have provided direct evidence for radical intermediate formation and transformation. These experimental approaches, combined with computational modeling using hybrid density functionals, enable comprehensive characterization of radical reaction networks. The integration of experimental and theoretical methodologies continues to advance our understanding of radical-mediated processes involving optically active alkynols.